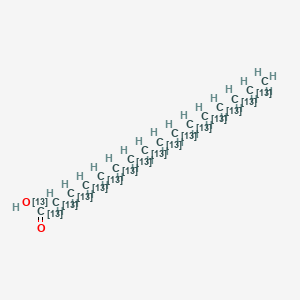

(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoic acid

Descripción general

Descripción

(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoic acid: Hexadecanoic acid-13C16 , is a long-chain saturated fatty acid that is labeled with carbon-13 isotopes. This compound is commonly found in both animals and plants and is used extensively in scientific research due to its stable isotopic labeling .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : (1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoic acid is synthesized through the incorporation of carbon-13 isotopes into the fatty acid chain. The synthesis involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes at the desired positions. The process typically involves the hydrogenation of labeled alkenes or the carboxylation of labeled alkanes .

Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process is optimized for high yield and purity, ensuring that the final product meets the required isotopic enrichment levels. The production methods are designed to be cost-effective and scalable to meet the demands of research and industrial applications .

Análisis De Reacciones Químicas

Saponification Reactions

(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-¹³C₁₆)hexadecanoic acid reacts with strong bases (e.g., NaOH, KOH) to form labeled carboxylate salts, retaining full ¹³C integrity. For example:

Esterification Reactions

The labeled acid undergoes esterification with alcohols to produce isotopically labeled esters:

Beta-Oxidation in Metabolic Pathways

In biological systems, the compound undergoes β-oxidation to generate ¹³C-labeled acetyl-CoA:

-

Research Findings :

Oxidation to Ketone Bodies

Under ketogenic conditions, the labeled acid is oxidized to ¹³C₃-D-β-hydroxybutyrate and acetoacetate:

Comparative Reaction Data

Aplicaciones Científicas De Investigación

(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of fatty acid metabolism.

Biology: Employed in cell culture studies to investigate the effects of fatty acids on cellular processes and gene expression.

Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of fatty acids in the body.

Industry: Applied in the development of stable isotope-labeled compounds for use in various industrial processes and products

Mecanismo De Acción

The mechanism of action of (1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoic acid involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The labeled carbon atoms allow researchers to track the metabolic fate of the compound and study the biochemical processes in detail. The molecular targets include enzymes involved in fatty acid synthesis and degradation, as well as pathways related to energy metabolism and cellular signaling .

Comparación Con Compuestos Similares

Similar Compounds

Palmitic acid: The non-labeled version of (1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoic acid, commonly found in nature.

Palmitic acid-d31: A deuterium-labeled version of Palmitic acid used in similar research applications.

Oleic acid-13C18: Another carbon-13 labeled fatty acid with a different chain length and unsaturation

Uniqueness: : this compound is unique due to its specific isotopic labeling, which allows for precise tracking and analysis in metabolic studies. Its stable isotopic composition makes it an invaluable tool for researchers studying fatty acid metabolism and related biochemical processes .

Actividad Biológica

(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoic acid is a stable isotopic variant of hexadecanoic acid (also known as palmitic acid), which is a saturated fatty acid commonly found in animals and plants. This article explores its biological activity through various studies and findings.

1. Anti-Inflammatory Properties

Research has indicated that n-hexadecanoic acid exhibits significant anti-inflammatory properties. A study demonstrated that it inhibits phospholipase A2 (PLA2), an enzyme involved in the inflammatory process. The inhibition occurs in a competitive manner and is supported by structural evidence obtained from X-ray crystallography . The binding energy of n-hexadecanoic acid to PLA2 was calculated using Isothermal Titration Calorimetry and in silico methods. This suggests its potential as an anti-inflammatory agent in therapeutic applications.

Table 1: Kinetic Parameters of n-Hexadecanoic Acid Inhibition on PLA2

| Parameter | Value |

|---|---|

| Binding Energy | Calculated via ITC |

| Inhibition Type | Competitive |

| Resolution of Structure | 2.5 Å |

2. Antimicrobial Activity

n-Hexadecanoic acid has shown promising antimicrobial properties against various pathogens. In vitro studies have reported its effectiveness as an antifungal and antibacterial agent. Specifically, it has been noted for its bactericidal activity against Staphylococcus aureus, suggesting its potential utility in treating skin infections .

3. Antiplasmodial Activity

Recent findings highlight the potential of n-hexadecanoic acid as an antiplasmodial agent against Plasmodium falciparum, the causative agent of malaria. In vivo studies demonstrated significant chemosuppression effects at different dosages (100 mg/kg showing 89.74% suppression) with favorable safety profiles at lower doses . Molecular docking analyses indicated multiple target interactions across various lifecycle stages of the parasite.

Table 2: Antiplasmodial Efficacy of n-Hexadecanoic Acid

| Dose (mg/kg) | % Chemosuppression |

|---|---|

| 100 | 89.74 |

| 50 | 83.80 |

| 10 | 71.58 |

4. Antioxidant and Anticancer Properties

n-Hexadecanoic acid has been associated with antioxidant properties and the ability to induce apoptosis in cancer cells. Studies indicate that it can inhibit proliferation and cause cell cycle arrest in various cancer cell lines . Its role in promoting the proliferation of bone marrow mesenchymal stem cells also highlights its potential therapeutic applications in regenerative medicine.

5. Toxicological Considerations

Despite its beneficial properties, concerns regarding the toxicity of hexadecanoic acid have been raised. High dietary intake of saturated fatty acids has been linked to increased risks of coronary heart disease and atherosclerosis . In vitro studies have shown that exposure to hexadecanoic acid can inhibit embryonic development in mice at certain concentrations .

Propiedades

IUPAC Name |

(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCSVZSSVZVIGE-BZDICNBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584437 | |

| Record name | (~13~C_16_)Hexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56599-85-0 | |

| Record name | (~13~C_16_)Hexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palmitic acid-13C16 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.